

5-Bromo-2-iodo-4-methylpyrimidine material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 5-Bromo-2-iodo-4-methylpyrimidine

Cat. No.: B3046609

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An In-Depth Technical Guide to the Safe Handling and Synthetic Utility of **5-Bromo-2-iodo-4-methylpyrimidine**

Section 1: Introduction & Strategic Importance

5-Bromo-2-iodo-4-methylpyrimidine (CAS No. 1260859-19-5) is a halogenated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.^{[1][2]} With a molecular formula of $C_5H_4BrIN_2$ and a molecular weight of 298.91 g/mol, its structure is characterized by a pyrimidine core bearing three distinct substituents: a methyl group at position 4, a bromine atom at position 5, and an iodine atom at position 2.^{[3][4]} This specific arrangement of functionalities makes it an exceptionally valuable and versatile building block for the synthesis of complex molecular architectures.

The pyrimidine scaffold is a cornerstone of numerous clinically relevant drugs, including antiviral and anti-cancer agents.^[5] The strategic value of **5-Bromo-2-iodo-4-methylpyrimidine** lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in common transition-metal-catalyzed cross-coupling reactions.^{[6][7]} This chemoselectivity allows for a stepwise and highly controlled functionalization of the pyrimidine ring, enabling researchers to construct libraries of novel compounds for structure-activity relationship (SAR) studies in the drug discovery process.^[8] This guide provides a comprehensive overview of its safety,

handling, physicochemical properties, and synthetic applications, designed for professionals in research and development.

Section 2: Comprehensive Hazard Assessment & Risk Mitigation

A dedicated Material Safety Data Sheet (MSDS) for **5-Bromo-2-iodo-4-methylpyrimidine** is not consistently available across all suppliers. Therefore, this hazard assessment is synthesized from safety data for structurally analogous halogenated pyrimidines and pyridines. [9][10][11][12] The shared pyrimidine core and the presence of halogens suggest a similar toxicological profile, necessitating stringent safety protocols.

GHS Hazard Classification (Inferred)

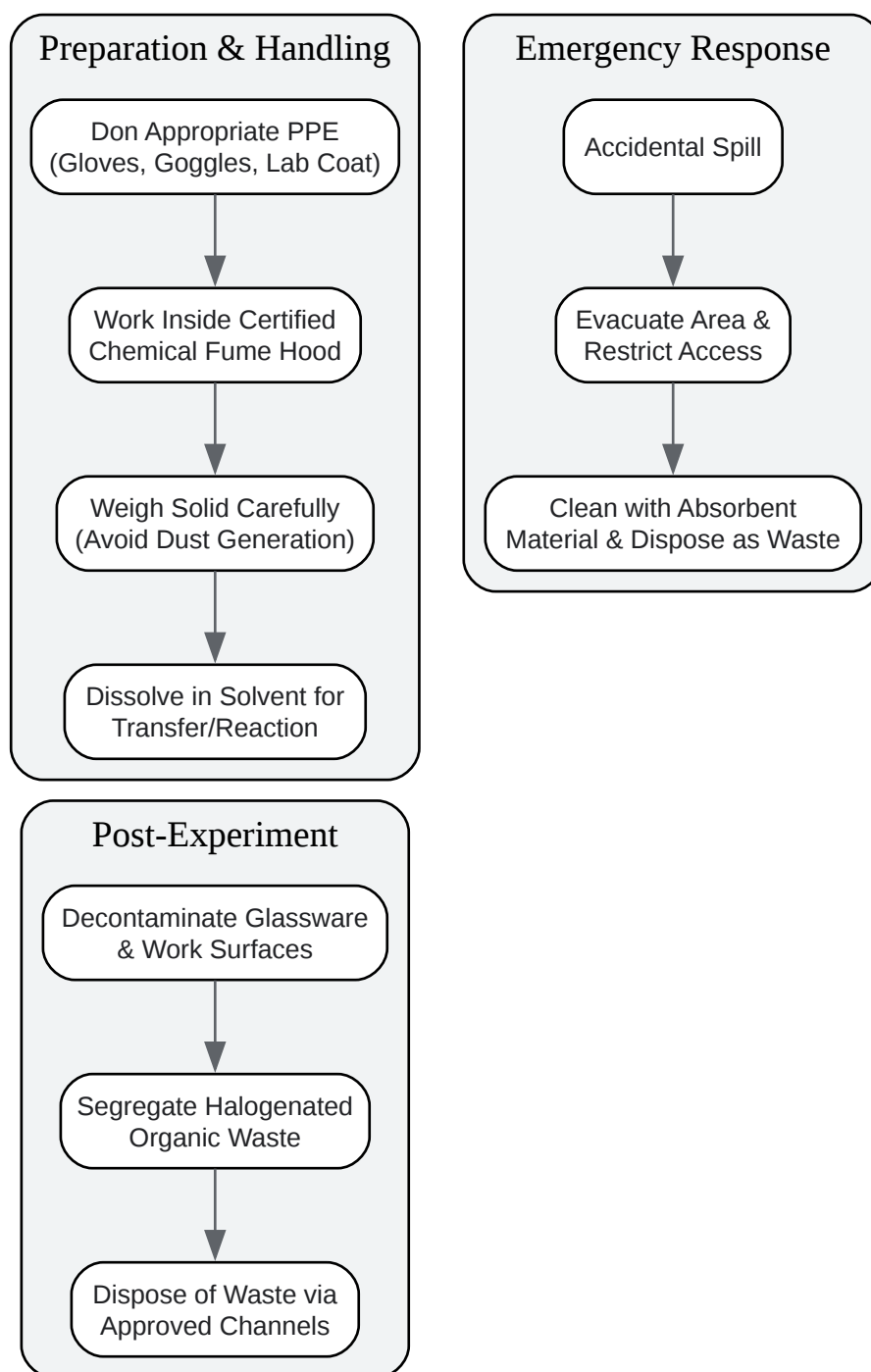
Based on related compounds, **5-Bromo-2-iodo-4-methylpyrimidine** should be handled as a hazardous substance with the following likely classifications. [11][12][13]

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed. [12][13]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation. [9][12]
Serious Eye Damage/Irritation	Category 2A / 1	H318/H319: Causes serious eye damage or irritation. [9][11][12][13]
Specific Target Organ Toxicity	Category 3	H335: May cause respiratory irritation. [9]

Exposure Controls & Personal Protective Equipment (PPE)

Effective risk mitigation relies on a combination of engineering controls and appropriate PPE. All operations involving this compound must be conducted with diligence.

- Engineering Controls: All handling of solid material and preparation of solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[\[9\]](#)[\[12\]](#) Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[\[10\]](#)[\[12\]](#)
- Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[\[12\]](#)[\[14\]](#)
- Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat.[\[14\]](#) Contaminated clothing should be removed immediately and washed before reuse.[\[13\]](#)
- Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge for organic vapors and particulates.[\[12\]](#)[\[14\]](#)



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Caption: General laboratory safety workflow for handling hazardous chemical intermediates.

First Aid Protocols

In case of exposure, immediate action is critical.^{[9][10][14][15]}

Exposure Route	First Aid Measures
Inhalation	Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [9][12]
Skin Contact	Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10][13][15]
Eye Contact	Immediately flush eyes with large volumes of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][12]
Ingestion	Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12][15]

Section 3: Physicochemical Properties & Handling

Proper storage and handling are essential to maintain the integrity and purity of **5-Bromo-2-iodo-4-methylpyrimidine**.

Key Properties

Property	Value	Source
CAS Number	1260859-19-5	[1] [4] [16]
Molecular Formula	C ₅ H ₄ BrIN ₂	[3]
Molecular Weight	298.91 g/mol	[3] [4]
Appearance	Solid, likely a white to light yellow powder	[3] (Inferred)
Storage Conditions	Store at 2-8°C, in a dark place, under an inert atmosphere	[4]

Safe Handling & Storage Protocol

The causality behind these protocols is the prevention of degradation and accidental exposure.

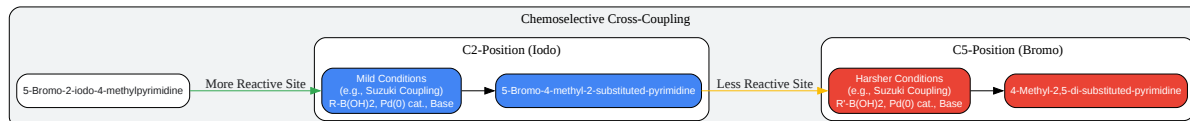
- Receiving: Upon receipt, inspect the container for damage. Log the material into the chemical inventory.
- Storage: Transfer the container to a designated, properly ventilated, and refrigerated (2-8°C) storage area.[\[4\]](#) The "store in a dark place" recommendation suggests potential photosensitivity, while "inert atmosphere" is crucial for preventing reactions with atmospheric moisture or oxygen.[\[4\]](#)
- Dispensing:
 - Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
 - Conduct all weighing and dispensing operations within a chemical fume hood.[\[12\]](#)
 - Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.[\[12\]](#)
- Closing: After dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen) before sealing tightly. This reinforces protection against atmospheric contaminants. Return promptly to refrigerated storage.

Section 4: The Chemistry of a Versatile Building Block: Reactivity & Synthesis

The synthetic power of **5-Bromo-2-iodo-4-methylpyrimidine** stems from the predictable and exploitable difference in reactivity between its C-I and C-Br bonds.

Core Principle: Chemoselective Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition to the palladium(0) catalyst is generally ordered $C-I > C-Br > C-Cl$.^[7] This principle is the cornerstone of its utility. It allows for selective functionalization at the C2 position (iodo) while leaving the C5 position (bromo) intact for a subsequent, different coupling reaction. This self-validating system enables the synthesis of di-substituted pyrimidines with high regioselectivity, a critical requirement in drug development.^[6]



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Caption: Selective functionalization pathway of **5-Bromo-2-iodo-4-methylpyrimidine**.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

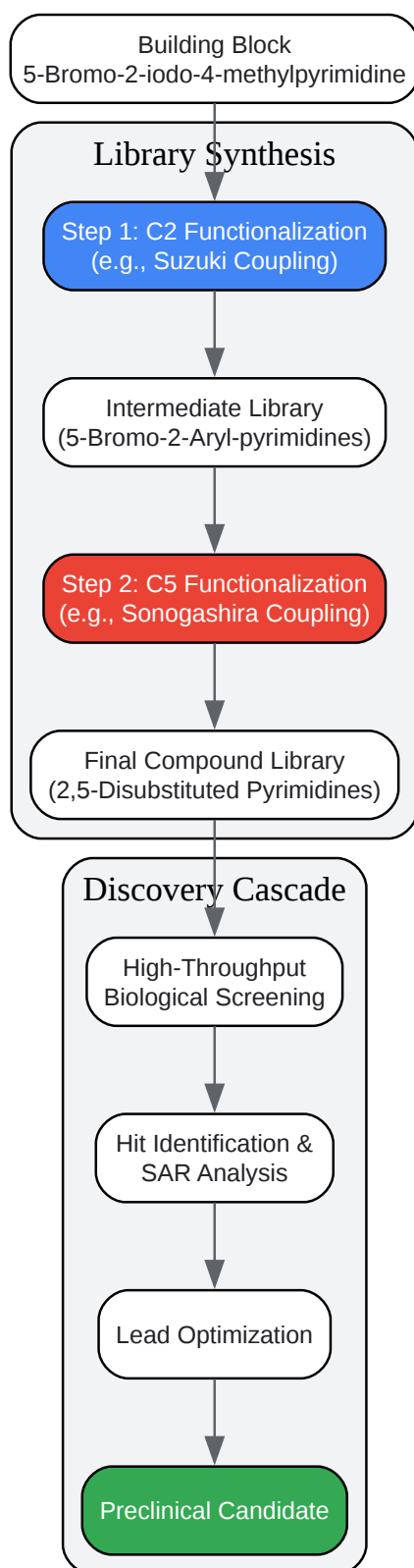
This protocol describes a representative experiment to selectively introduce an aryl group at the C2 position. The choice of a mild palladium catalyst and base is causal to achieving selectivity for the C-I bond.

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **5-Bromo-2-iodo-4-methylpyrimidine** (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as sodium carbonate (Na_2CO_3 , 2.0 equiv.).
- **Inert Atmosphere:** Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times. This is critical as palladium catalysts are oxygen-sensitive.
- **Reagent Addition:** Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv.), followed by a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
- **Reaction:** Heat the mixture with vigorous stirring to a temperature of 80-90 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 5-bromo-2-aryl-4-methylpyrimidine.

Section 5: Applications in Modern Drug Discovery

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting kinases, G-protein coupled receptors, and other key biological targets.^[5] **5-Bromo-2-iodo-4-methylpyrimidine** serves as an ideal starting material for generating focused libraries of compounds for SAR exploration.

The ability to perform sequential, regioselective cross-coupling reactions allows for the systematic variation of substituents at two different positions on the pyrimidine core. This enables medicinal chemists to fine-tune a compound's properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. For instance, an initial Suzuki reaction at C2 might introduce a key pharmacophoric element, while a subsequent Sonogashira or Buchwald-Hartwig reaction at C5 could be used to modulate solubility or target specific sub-pockets of a protein binding site. This strategic approach accelerates the hit-to-lead and lead optimization phases of drug discovery.^{[8][17]}



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Caption: Workflow from a versatile building block to a preclinical drug candidate.

Section 6: Conclusion

5-Bromo-2-iodo-4-methylpyrimidine is a high-value synthetic intermediate whose utility is directly proportional to the user's understanding of its reactivity and hazards. While it must be handled with the stringent precautions appropriate for an irritant and acutely toxic compound, its true potential is unlocked through the application of modern synthetic methodologies. The chemoselective nature of its carbon-halogen bonds provides a reliable and powerful platform for the efficient, convergent synthesis of novel pyrimidine derivatives, making it an indispensable tool for researchers and scientists dedicated to the advancement of drug discovery.

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